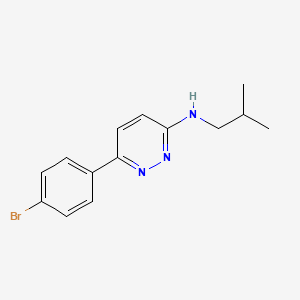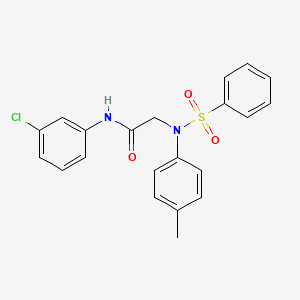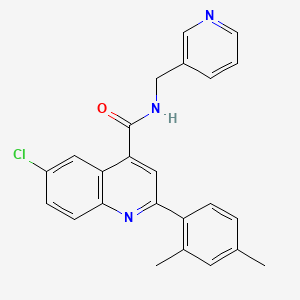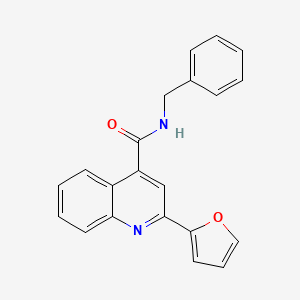![molecular formula C12H25N3O3S B5972619 N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as SBDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. SBDP is a potent inhibitor of calpain, a calcium-dependent protease that plays a crucial role in various physiological processes, including neuronal cell death and synaptic plasticity.
Mechanism of Action
SBDP inhibits calpain activity by binding to the active site of the enzyme, preventing it from cleaving its substrates. Calpain plays a crucial role in various physiological processes, including cytoskeletal remodeling, signal transduction, and protein turnover. Inhibition of calpain activity by SBDP can prevent neuronal cell death and improve synaptic plasticity, leading to improved learning and memory processes.
Biochemical and Physiological Effects:
SBDP has been shown to have various biochemical and physiological effects in neuronal cells. It can prevent calpain-mediated cleavage of cytoskeletal proteins, leading to improved structural integrity of neuronal cells. SBDP can also prevent calpain-mediated cleavage of synaptic proteins, leading to improved synaptic plasticity. Additionally, SBDP has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
Advantages and Limitations for Lab Experiments
SBDP has several advantages for use in lab experiments. It is a potent and selective inhibitor of calpain, making it an ideal tool for studying the role of calpain in various physiological processes. SBDP is also stable and can be easily synthesized, making it readily available for use in research. However, SBDP has some limitations, including its potential toxicity and limited solubility in water. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells are not well understood, which may limit its use in some experiments.
Future Directions
There are several future directions for research on SBDP. One area of interest is the role of calpain in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SBDP has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells should be further investigated to better understand its mechanism of action. Finally, the development of more potent and selective inhibitors of calpain, based on the structure of SBDP, could lead to new therapeutic strategies for neurological disorders.
Synthesis Methods
The synthesis of SBDP involves the reaction between sec-butylamine and 4-piperidinecarboxylic acid followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of SBDP is essential for its use in scientific research, and various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to determine its purity.
Scientific Research Applications
SBDP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit calpain activity in neuronal cells, which can prevent neuronal cell death and improve synaptic plasticity. SBDP has also been used in various animal models to study the role of calpain in neurological disorders such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease. Additionally, SBDP has been used to investigate the effects of calpain inhibition on learning and memory processes.
properties
IUPAC Name |
N-butan-2-yl-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-5-10(2)13-12(16)11-6-8-15(9-7-11)19(17,18)14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKUJSUPOBUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)

![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)
![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)